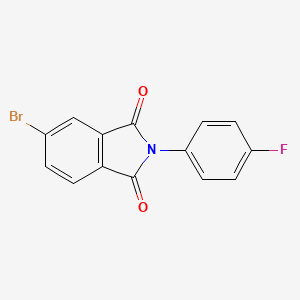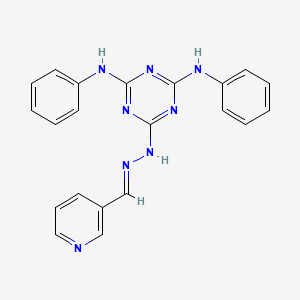![molecular formula C17H13BrN2O3 B11711451 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-N-fenilacetamida es un compuesto químico que pertenece a la clase de derivados de isoindolina. Este compuesto se caracteriza por la presencia de un átomo de bromo, una unidad de dioxoisoindolina y un grupo fenilacetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-N-fenilacetamida normalmente implica la reacción de 5-bromo-1,3-dioxoisoindolina con fenilacetamida bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el tiempo, se optimizan para lograr un alto rendimiento y pureza del compuesto .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Las técnicas avanzadas, como los reactores de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar las tasas de producción y garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-N-fenilacetamida puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas, tioles). Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar la transformación deseada y minimizar las reacciones secundarias .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de isoindolina sustituidos .
Aplicaciones Científicas De Investigación
N-[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-N-fenilacetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus potenciales aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-[(5-bromo-1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-N-fenilacetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos involucrados son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
Propiedades
Fórmula molecular |
C17H13BrN2O3 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-11(21)19(13-5-3-2-4-6-13)10-20-16(22)14-8-7-12(18)9-15(14)17(20)23/h2-9H,10H2,1H3 |
Clave InChI |
PDCMGELCLDLKEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)


![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)

![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)

